Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis and Materials Science
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in chemistry. nih.govnih.gov Its presence is widespread in natural products, pharmaceuticals, and functional materials. researchgate.net In organic synthesis, pyrazine derivatives are crucial intermediates for creating a variety of bioactive molecules. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can enhance the binding affinity of a molecule to biological targets. nih.gov This property is leveraged in medicinal chemistry to design drugs with improved pharmacological profiles. nih.govmdpi.com
Furthermore, pyrazines are integral to the development of materials with specific electronic and optical properties. researchgate.net They are used in the synthesis of dyes, catalysts, and organic semiconductors. The electron-deficient nature of the pyrazine ring makes it a useful component in push-pull systems, which are important for applications in non-linear optics and photovoltaics. mdpi.com The ability to undergo various chemical modifications, such as coupling reactions, allows for the fine-tuning of the properties of pyrazine-based materials. researchgate.nettandfonline.com
Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) Functional Groups in Molecular Design
The ethynyl group (–C≡CH) is a highly versatile functional group in molecular design. Its linear geometry and reactivity make it a valuable linker in the construction of larger, conjugated systems. It is a key participant in a variety of coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
The trimethylsilyl (TMS) group, (CH₃)₃Si–, serves several critical functions in organic synthesis. wikipedia.org Primarily, it is used as a protecting group for terminal alkynes. wikipedia.orgebi.ac.uk The TMS group is chemically inert under many reaction conditions but can be selectively removed when needed, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). wikipedia.org This protection strategy prevents the acidic alkyne proton from interfering with other reactions and allows for sequential, controlled modifications at different parts of a molecule. wikipedia.org Additionally, the bulky and non-polar nature of the TMS group can increase the solubility of a compound in organic solvents and its volatility, which is advantageous for purification by chromatography and for analysis by gas chromatography and mass spectrometry. wikipedia.org
Scope and Research Trajectories for Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-
The unique combination of the pyrazine ring, the ethynyl linker, and the trimethylsilyl protecting group in trimethylsilylethynylpyrazine defines its potential research applications. This compound is primarily envisioned as a versatile building block for the synthesis of more elaborate molecules.
One major research trajectory involves its use in cross-coupling reactions. After the selective deprotection of the trimethylsilyl group to reveal the terminal alkyne, the molecule can be coupled with various aryl, heteroaryl, or vinyl halides via Sonogashira coupling. wikipedia.org This allows for the introduction of the pyrazine moiety into a wide array of molecular frameworks, which is of particular interest for creating novel pharmaceutical candidates or materials for organic electronics.
Another area of research focuses on its application in materials science. The rigid, linear ethynyl linker can be used to construct conjugated polymers or oligomers containing pyrazine units. These materials are candidates for applications in light-emitting diodes (LEDs), field-effect transistors (FETs), and as sensors. The nitrogen atoms in the pyrazine ring can also be used to coordinate with metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.
Furthermore, the pyrazine ring itself can be further functionalized. The carbon atoms of the pyrazine ring can undergo reactions such as lithiation followed by quenching with an electrophile, allowing for the introduction of additional substituents. This multi-faceted reactivity makes Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- a highly adaptable tool for chemists exploring new frontiers in synthesis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-pyrazin-2-ylethynyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)7-4-9-8-10-5-6-11-9/h5-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLRRLAPCIWMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291763-66-1 | |
| Record name | 2-[2-(trimethylsilyl)ethynyl]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazine, 2 2 Trimethylsilyl Ethynyl
Precursor Synthesis and Halogenated Pyrazine (B50134) Functionalization
The initial and critical step in the synthesis is the generation of a reactive pyrazine precursor, typically a halopyrazine. The nature of the halogen atom (I, Br, or Cl) can significantly influence the reactivity in the subsequent coupling step, with iodides being the most reactive, followed by bromides and then chlorides.
Direct halogenation of the pyrazine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, several strategies have been developed to introduce halogen atoms onto the pyrazine nucleus. One common approach involves the use of N-oxides. Pyrazine-N-oxide can be activated towards electrophilic attack, allowing for regioselective halogenation at the positions ortho to the N-oxide functionality. Subsequent deoxygenation of the N-oxide yields the desired halopyrazine.
Another strategy involves the use of diazotization reactions starting from aminopyrazines. An aminopyrazine can be converted to a diazonium salt, which can then be displaced by a halide in a Sandmeyer-type reaction to furnish the corresponding halopyrazine. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity and yield of these processes. For instance, the use of sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst can facilitate the halogenation of activated pyrazine systems.
Table 1: Illustrative Halogenation Strategies for Pyrazine Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Pyrazine-N-oxide | POCl₃ | 2-Chloropyrazine (B57796) | - | General Method |
| 2-Aminopyrazine | NaNO₂, HBr | 2-Bromopyrazine | - | Sandmeyer Reaction |
| Pyrazine | Br₂, FeBr₃ | Bromopyrazines (mixture) | - | Electrophilic Halogenation |
An alternative and often more efficient approach involves the use of pyrazine building blocks that are already functionalized with groups that can be readily converted into a halogen or a group suitable for cross-coupling. For example, hydroxypyrazines can be converted to the corresponding chloropyrazines using reagents like phosphorus oxychloride (POCl₃). This method is particularly useful as it allows for the introduction of a halogen at a specific position on the pyrazine ring, thereby controlling the regioselectivity of the subsequent Sonogashira coupling.
Sonogashira Cross-Coupling for Ethynyl (B1212043) Group Introduction
The Sonogashira reaction is a powerful and versatile method for the formation of C(sp²)-C(sp) bonds and is the cornerstone for the introduction of the ethynyl group onto the pyrazine ring. wikipedia.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org
The general reaction for the synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- involves the coupling of a 2-halopyrazine with ethynyltrimethylsilane. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) and allowing for controlled, selective coupling to the pyrazine ring.
The success of the Sonogashira coupling is highly dependent on the optimization of the reaction conditions. The choice of the palladium catalyst is critical. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. The catalyst loading is typically in the range of 1-5 mol%.
The solvent plays a crucial role in the reaction, with common choices including amine bases like triethylamine (B128534) (which can also act as the solvent), or aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a soluble base. The temperature of the reaction can also be optimized, with milder conditions often being sufficient for more reactive substrates like iodopyrazines, while bromopyrazines and especially chloropyrazines may require higher temperatures to achieve good conversion.
Table 2: Representative Conditions for Sonogashira Coupling on Halopyrazines
| Halopyrazine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Iodopyrazine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | rt | 95 |
| 2-Chloropyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 85 |
| 2-Bromopyrazine | Ethynyltrimethylsilane | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 80 | 90 |
Note: These are illustrative examples and conditions may vary for the specific synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-.
The Sonogashira reaction is traditionally carried out with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The role of the copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, regenerating the active palladium catalyst and leading to the formation of the cross-coupled product. While copper-free Sonogashira protocols have been developed, the copper-co-catalyzed version remains widely used for its efficiency.
The ligands on the palladium catalyst have a profound effect on the reaction's outcome. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. The electronic and steric properties of the ligand can influence the stability and reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands can often enhance the rate of the reaction by promoting the oxidative addition step and the reductive elimination step of the catalytic cycle. The choice of ligand can be crucial for achieving high yields, especially when using less reactive aryl chlorides.
In cases where the pyrazine ring is substituted with multiple halogens, achieving regioselective functionalization is a key challenge. The inherent reactivity difference between different halogens (I > Br > Cl) can be exploited to achieve selective coupling. For instance, in a dihalopyrazine containing both an iodine and a chlorine atom, the Sonogashira coupling will preferentially occur at the more reactive C-I bond.
Furthermore, the electronic environment of the pyrazine ring can direct the regioselectivity. Electron-withdrawing groups can activate adjacent C-halogen bonds towards oxidative addition to the palladium catalyst. By carefully choosing the starting material and the reaction conditions, it is possible to control which halogen is substituted, allowing for the synthesis of specifically functionalized pyrazine derivatives. For the synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, starting with a 2-halopyrazine ensures that the ethynyl group is introduced at the desired position.
Alternative Alkynylation Routes
Beyond the well-established Sonogashira reaction, several other palladium-catalyzed and unconventional methods have emerged for the formation of carbon-carbon bonds between pyrazine and alkyne moieties. These alternatives can offer advantages in terms of catalyst stability, substrate scope, and reaction conditions.
Non-Sonogashira Palladium-Mediated Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the preparation of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, several copper-free palladium-mediated methods stand out, including the Stille, Negishi, and Hiyama couplings.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of the target pyrazine, this would typically involve the reaction of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with an alkynylstannane, such as (tributylstannyl)(trimethylsilyl)acetylene. The reaction is driven by the formation of a stable tin-halogen bond and is known for its tolerance of a wide variety of functional groups. amazonaws.comnih.gov While direct examples for the synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- via Stille coupling are not extensively documented in readily available literature, the general applicability of this method to the alkynylation of heterocycles is well-established. amazonaws.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide catalyzed by a palladium or nickel complex. nih.govcore.ac.uk To synthesize Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, one would react a 2-halopyrazine with an alkynylzinc reagent, such as (trimethylsilyl)ethynylzinc chloride. Organozinc reagents are generally more reactive than their organotin and organoboron counterparts, which can allow for milder reaction conditions and the coupling of less reactive chlorides. organic-chemistry.orgorganic-chemistry.org The preparation of the organozinc reagent can be performed in situ from the corresponding terminal alkyne. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, activated by a fluoride (B91410) source or a base. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, a 2-halopyrazine would be reacted with an organosilane like (trimethylsilyl)ethynyl(trimethyl)silane in the presence of a palladium catalyst and an activator such as tetrabutylammonium (B224687) fluoride (TBAF). A key advantage of Hiyama coupling is the low toxicity and stability of organosilane reagents. organic-chemistry.org
Table 1: Comparison of Non-Sonogashira Palladium-Mediated Alkynylation Reactions
| Coupling Reaction | Organometallic Reagent | Typical Substrate | Key Advantages | Potential Considerations |
|---|---|---|---|---|
| Stille Coupling | Organostannane | 2-Halopyrazine | High functional group tolerance; stable reagents. | Toxicity of tin byproducts. nih.gov |
| Negishi Coupling | Organozinc | 2-Halopyrazine | High reactivity; milder conditions possible. organic-chemistry.orgorganic-chemistry.org | Moisture and air sensitivity of organozinc reagents. |
| Hiyama Coupling | Organosilane | 2-Halopyrazine | Low toxicity of reagents; stable reagents. organic-chemistry.org | Requires an activating agent (e.g., fluoride). organic-chemistry.org |
Unconventional Coupling Strategies
In addition to the established palladium-catalyzed cross-coupling reactions, more novel and unconventional strategies are being developed for the synthesis of alkynylpyrazines.
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.govorganic-chemistry.org Nickel-catalyzed cross-electrophile coupling, for instance, can couple two different electrophiles, such as a 2-chloropyrazine with an alkynyl halide. nih.gov Furthermore, nickel catalysis can be effective in challenging coupling reactions and may offer different reactivity and selectivity profiles compared to palladium. rsc.org
C-H Activation/Alkynylation: Direct C-H activation represents a highly atom-economical approach to functionalization, as it avoids the pre-functionalization of the pyrazine ring with a halogen. semanticscholar.orgmdpi.comresearchgate.net In this strategy, a palladium or other transition metal catalyst facilitates the direct coupling of a C-H bond on the pyrazine ring with a suitable alkyne source. For the synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, this would involve the reaction of pyrazine itself with a reagent like (trimethylsilyl)ethynyl bromide or a related species. While challenging due to the relative inertness of C-H bonds, this methodology is a rapidly developing field. nih.gov
Decarboxylative Alkynylation: This method involves the coupling of a carboxylic acid with an alkyne source, with the expulsion of carbon dioxide. nih.govnih.gov For the synthesis of the target compound, pyrazine-2-carboxylic acid could be coupled with a silylated alkyne derivative. This approach avoids the use of halogenated pyrazines and can be catalyzed by various transition metals, including nickel and iron. nih.govnih.gov
Purification and Isolation Techniques for Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-
The successful synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of organic compounds. youtube.commdpi.com For a moderately polar compound like Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, a stationary phase of silica gel is appropriate. The choice of eluent is crucial for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly employed, with the polarity being adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.2-0.4 on a TLC plate. amazonaws.com Given the presence of the trimethylsilyl group, care must be taken to use neutral and dry solvents to avoid potential desilylation on the acidic silica gel surface. Using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue. modernscientificpress.com
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures. For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, a non-polar solvent like hexane or a mixture of solvents such as hexane/ethyl acetate could be suitable. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Affinity-Based Purification: For specific applications, particularly in biological contexts where the alkyne serves as a tag, affinity chromatography can be employed. cube-biotech.combio-rad.com For instance, terminal alkynes can be selectively captured on a solid support functionalized with a specific binding partner, allowing for the separation from other components of the mixture. google.com
Table 2: Summary of Purification Techniques
| Technique | Principle | Key Considerations for Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- |
|---|---|---|
| Silica Gel Column Chromatography | Differential adsorption of components on a solid phase. youtube.com | Use of a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate). Potential for desilylation on acidic silica; may require deactivated silica or a basic modifier. amazonaws.commodernscientificpress.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Selection of an appropriate solvent or solvent system (e.g., hexane, hexane/ethyl acetate). |
| Affinity Chromatography | Specific binding interaction between the alkyne tag and a solid support. cube-biotech.combio-rad.com | Applicable if the alkyne is used as a bioorthogonal handle. google.com |
Reactivity and Chemical Transformations of Pyrazine, 2 2 Trimethylsilyl Ethynyl
Desilylation Reactions to Yield Terminal Ethynylpyrazines
Base-catalyzed protodesilylation is a common and effective method for removing the TMS group from terminal alkynes. organic-chemistry.org The reaction is typically carried out using simple inorganic or organic bases in a protic solvent, such as methanol (B129727) or ethanol. The mechanism involves the generation of an alkoxide from the solvent, which attacks the silicon atom, leading to the cleavage of the carbon-silicon bond.
Commonly employed bases include potassium carbonate (K₂CO₃) and potassium trimethylsilanolate (KOTMS). nih.govresearchgate.net For instance, stirring the silylated pyrazine (B50134) in a solution of potassium carbonate in methanol at room temperature is often sufficient to achieve complete desilylation. nih.gov More recently, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively cleave TMS groups from terminal acetylenes, offering selectivity in the presence of other base-labile functionalities. organic-chemistry.org
| Base | Solvent | Conditions | Yield |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | High |
| Potassium Trimethylsilanolate (KOTMS) | Dimethyl Sulfoxide (DMSO) | Room Temperature | Good to Excellent |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol (MeOH) | Room Temperature | High |
This table presents typical conditions for base-mediated desilylation of terminal trimethylsilyl (B98337) alkynes. Yields are generally high but can vary based on the specific substrate.
The high affinity of fluoride (B91410) ions for silicon provides a powerful and widely used alternative for cleaving C-Si bonds. stackexchange.com This method is particularly mild and efficient. The most common fluoride source is tetrabutylammonium (B224687) fluoride (TBAF), typically used as a solution in tetrahydrofuran (B95107) (THF). nih.gov The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then fragments to release the terminal alkyne anion. stackexchange.com This anion is subsequently protonated by a proton source in the reaction mixture, which can be residual water or an added alcohol, to give the terminal alkyne. stackexchange.com
Another effective fluoride source is tetrabutylammonium triphenyldifluorosilicate (TBAT), which is an anhydrous, nonhygroscopic, and less basic alternative to TBAF. stackexchange.com
| Reagent | Solvent | Conditions |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |
| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Common organic solvents | Room Temperature |
This table shows common reagents for fluoride-initiated desilylation. This method is known for its mildness and high efficiency.
Further Cross-Coupling Reactions of the Pyrazine Core and Ethynyl (B1212043) Moiety
Once the terminal alkyne, 2-ethynylpyrazine (B177230), is generated, it becomes a valuable building block for constructing more complex molecules through various cross-coupling reactions. Additionally, the pyrazine ring itself, if substituted with a halide or triflate, can undergo palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other organic fragments. rsc.orgnih.gov
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org After desilylation, 2-ethynylpyrazine can be readily coupled with a wide range of electrophiles using a palladium catalyst, a copper(I) co-catalyst (typically copper iodide, CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgyoutube.com This reaction allows for the direct connection of the pyrazine-alkyne unit to various aromatic and heteroaromatic systems, enabling the synthesis of extended π-conjugated molecules. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
| Component | Examples |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |
| Electrophile | Aryl iodides, Aryl bromides, Vinyl halides, Aryl triflates |
This table summarizes typical components for a Sonogashira coupling reaction involving a terminal alkyne like 2-ethynylpyrazine.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. rsc.orgnih.gov This reaction can be applied to functionalize the pyrazine core of 2-[2-(trimethylsilyl)ethynyl]pyrazine, provided a halogen (e.g., chlorine, bromine) is present on the ring. The electron-deficient nature of the pyrazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond. nih.gov This allows for the introduction of various aryl or heteroaryl groups onto the pyrazine ring, independent of the reactions at the ethynyl moiety. A wide range of palladium catalysts and boronic acids can be employed. rsc.orgresearchgate.net
| Component | Examples |
| Pyrazine Substrate | 2-Chloro-X-ethynylsilyl-pyrazine, 2-Bromo-X-ethynylsilyl-pyrazine |
| Coupling Partner | Arylboronic acids, Heteroarylboronic acids |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), Water mixtures |
This table outlines common conditions for Suzuki-Miyaura coupling on a halogenated pyrazine core.
The versatility of the pyrazine scaffold extends to other important cross-coupling reactions, including the Negishi and Heck reactions. rsc.org
The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.org Halogenated pyrazines can serve as the electrophilic partner in this reaction. rsc.org Alternatively, a pyrazine zinc reagent can be prepared and coupled with various halides. This reaction is known for its high functional group tolerance and reactivity. rsc.orgresearchgate.net
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. While the ethynyl group itself is not a typical Heck substrate, the pyrazine ring, if halogenated, can be coupled with various alkenes like acrylates or styrenes. rsc.org In some cases, the pyrazine ring itself can act as the "olefin-like" partner in Heck-type reactions. rsc.org
| Reaction | Catalyst | Coupling Partners | Base (for Heck) |
| Negishi | Pd(dba)₂, Ni(acac)₂ | Halopyrazine + Organozinc reagent | N/A |
| Heck | Pd(OAc)₂ | Halopyrazine + Alkene (e.g., styrenes, acrylates) | P(t-Bu)₃, Et₃N |
This table provides a general overview of Negishi and Heck reaction components for the functionalization of the pyrazine ring.
Cycloaddition Reactions Involving the Ethynyl Group
The ethynyl group of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- serves as a versatile dienophile and dipolarophile in various cycloaddition reactions, enabling the construction of more complex molecular architectures.
Diels-Alder Cycloadditions
While pyrazine itself can act as a diene in Diels-Alder reactions, the ethynyl substituent in Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- primarily functions as a dienophile. These reactions typically involve electron-rich dienes and can be promoted by thermal conditions or high pressure. rsc.orgnih.gov The cycloaddition of 2-pyrones with alkynes, for instance, provides a pathway to substituted aniline (B41778) derivatives after a retro-Diels-Alder extrusion of carbon dioxide. rsc.org The reactivity and regioselectivity of these reactions are influenced by the electronic properties of both the diene and the dienophile. rsc.org Although specific examples involving Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- are not extensively documented in readily available literature, the general reactivity pattern of alkynes in Diels-Alder reactions suggests its potential to form bicyclic adducts which can then undergo further transformations. rsc.org
[2+2+2] Cyclotrimerization Processes
The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for synthesizing highly substituted benzene (B151609) rings. nih.govmdpi.com This transition-metal-catalyzed process can involve the co-cyclization of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- with other alkynes or diynes. nih.gov Rhodium catalysts, in particular, have proven effective in these transformations. nih.govnih.govmdpi.com The regioselectivity of these reactions can be a significant challenge but can be controlled by the electronic properties of the reacting partners. nih.gov While specific studies on the cyclotrimerization of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- are not prevalent, related research on yndiamides and other heteroatom-substituted alkynes demonstrates the potential for creating complex, nitrogen-containing aromatic and heterocyclic systems. nih.govnih.gov The process generally involves the oxidative cyclization of the alkynes with a metal catalyst to form a metallacyclopentadiene intermediate, which then coordinates with a third alkyne to yield the final aromatic product. nih.gov
Table 1: Examples of Catalysts Used in [2+2+2] Cyclotrimerization Reactions
| Catalyst | Substrates | Product Type | Reference |
| Rhodium Complexes | Yndiamides and Alkynes | Aniline Derivatives | nih.govnih.gov |
| Nickel Complexes | Alkynes | Substituted Benzenes | mdpi.com |
| Cobalt Complexes | Triynes | Helical Indeno[2,1-c]fluorenes | mdpi.comresearchgate.net |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. digitellinc.comnih.govacs.orgorganic-chemistry.orgrsc.org This reaction involves the coupling of a terminal alkyne, such as the desilylated form of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, with an organic azide (B81097) in the presence of a copper(I) catalyst. acs.orgnih.gov The trimethylsilyl group can be removed in situ or in a prior step to generate the necessary terminal alkyne. nih.gov
The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The catalyst can be generated from various copper(I) or copper(II) sources, with the latter often being reduced in situ by agents like sodium ascorbate. nih.govnih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org This methodology has been widely applied in various fields, including drug discovery and materials science. digitellinc.comnih.govacs.org
Table 2: Common Copper Catalysts and Conditions for CuAAC Reactions
| Catalyst System | Solvent | Key Features | Reference |
| CuSO₄/Sodium Ascorbate | Water/Organic Solvents | Classic, reliable, and widely used. | nih.gov |
| Copper(I) Coordination Polymers | Deep Eutectic Solvents | Sustainable, reusable catalyst system. | nih.gov |
| Multinuclear Copper(I) Pyrazolates | Various | Effective without an external base. | digitellinc.com |
| Copper(I) Iodide with Amine Ligand | Organic Solvents | Used for specific substrates like iodoalkynes. | nih.gov |
Nucleophilic Aromatic Substitution on the Pyrazine Ring
In the context of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, nucleophilic attack would be expected at the positions C-3, C-5, or C-6, assuming there is a suitable leaving group present on the ring. If the pyrazine ring is substituted with a good leaving group, such as a halide, nucleophiles can displace it. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. wikipedia.org
Functional Group Interconversions at the Pyrazine Periphery
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of molecular structure and reactivity. ub.edufiveable.meimperial.ac.uk For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, a key interconversion is the desilylation of the ethynyl group. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and its removal is a crucial step for subsequent reactions such as the CuAAC. nih.gov Desilylation can be achieved under mild conditions using various reagents, including fluorides (e.g., tetrabutylammonium fluoride, TBAF) or bases (e.g., potassium carbonate in methanol). organic-chemistry.org For instance, DBU has been shown to selectively remove TMS from terminal alkynes. organic-chemistry.org
Other potential functional group interconversions could involve the pyrazine ring or transformations of the alkyne. For example, if other substituents are present on the pyrazine ring, they could be modified. The alkyne itself could be partially or fully reduced to an alkene or alkane, respectively, using appropriate catalytic hydrogenation methods. These transformations would significantly alter the electronic and steric properties of the molecule, providing access to a diverse range of derivatives. fiveable.meimperial.ac.ukvanderbilt.edu
Table 3: Common Reagents for Desilylation of Terminal Alkynes
| Reagent | Conditions | Selectivity | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF | Effective for various silyl (B83357) groups | organic-chemistry.org |
| Potassium carbonate (K₂CO₃) | Methanol | Mild and common | organic-chemistry.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Selective for TMS over more hindered silyl groups | organic-chemistry.org |
| Silver nitrate (B79036) (AgNO₃) | Catalytic amounts | - | organic-chemistry.org |
Derivatization and Analogues of Pyrazine, 2 2 Trimethylsilyl Ethynyl
Synthesis of Poly(ethynylpyrazine) Systems
The creation of conjugated polymers incorporating pyrazine (B50134) units is of significant interest for the development of novel electronic and optical materials. While the direct polymerization of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- has not been extensively detailed, a plausible pathway involves the initial deprotection to 2-ethynylpyrazine (B177230). This monomer can then undergo polymerization through methods established for related ethynylarenes.
One of the most prominent methods for such polymerizations is the Sonogashira polycondensation. This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. For instance, a dihalopyrazine could be coupled with a diethynyl comonomer, or a diethynylpyrazine monomer could be self-condensed under specific conditions to form a poly(ethynylpyrazine) chain. The synthesis of related polymers, such as those containing ethynylene-fluorene units, has been successfully achieved using Sonogashira coupling conditions, demonstrating the viability of this approach for creating complex conjugated backbones. nih.gov The polymerization of diethynylarenes, in general, has been explored using various catalytic systems, which could be adapted for ethynylpyrazine monomers. mdpi.com
Table 1: Potential Catalytic Systems for Sonogashira Polycondensation of Ethynylpyrazine Monomers
| Catalyst System | Base/Solvent | Polymer Type | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine / THF / Toluene | Alternating Copolymers | nih.gov |
| Ni-catalyst | - | Prepolymers for composites | mdpi.com |
| [(EtO)₃P]₄ · CoI | Ethanol | Crosslinked Polyphenylenes | mdpi.com |
These systems highlight potential routes to poly(ethynylpyrazine) materials, where the pyrazine ring's electron-deficient nature could impart unique electronic properties to the resulting polymer.
Pyrazine-Fused Heterocyclic Architectures
The ethynyl (B1212043) group of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- is an excellent precursor for the construction of fused heterocyclic rings, leading to a variety of annulated pyrazine derivatives.
The synthesis of pyrrolopyrazines, which are scaffolds with significant biological activity, can be achieved using acetylenic precursors. A notable method involves a Sonogashira coupling followed by a base-induced intramolecular cyclization. In a representative synthesis, an N-protected 2-amino-3-chloropyrazine (B41553) is first coupled with a terminal alkyne. The resulting 3-ethynylpyrazine intermediate then undergoes cyclization upon treatment with a base to form the fused pyrrole (B145914) ring, yielding a 5H-pyrrolo[2,3-b]pyrazine. elsevierpure.com This reaction tolerates a range of functional groups on the alkyne partner, allowing for the synthesis of variously substituted pyrrolopyrazines. elsevierpure.com
Another strategy involves the nucleophilic cyclization of N-alkyne-substituted pyrrole esters with hydrazine, which can lead to pyrrolopyrazinone derivatives through a 6-exo-dig or 6-endo-dig cyclization, depending on the electronic nature of the substituents on the alkyne. scribd.com
Table 2: Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines via Sonogashira Coupling and Cyclization elsevierpure.com
| Acetylene Reactant | Catalyst/Conditions (Coupling) | Conditions (Cyclization) | Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | K₂CO₃, DMF, 120 °C | 67% |
| 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | K₂CO₃, DMF, 120 °C | 55% |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | K₂CO₃, DMF, 120 °C | 41% |
This demonstrates a versatile route to this important class of heterocycles, starting from precursors that feature the core functionality of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-.
The construction of thienopyrazine rings can also be initiated from (trimethylsilyl)ethynyl-substituted pyrazines. A key example is the synthesis of 2,6-disubstituted thieno[2,3-b]pyrazin-3-amine (B11730953) derivatives. The process begins with a 5-bromo-6-chloropyrazin-2-amine, which undergoes a Sonogashira coupling with trimethylsilylacetylene (B32187) to produce a 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (B12961466) intermediate. mdpi.com This intermediate is then subjected to cyclization conditions using a sulfur source, such as sodium sulfide, to form the fused thiophene (B33073) ring, resulting in the thieno[2,3-b]pyrazine (B153567) core. mdpi.com This intramolecular cyclization provides an efficient pathway to these fused systems, which are valuable in materials science and medicinal chemistry.
The versatility of acetylenic pyrazines extends to the synthesis of other fused heterocyclic systems. For instance, 1,2,3-triazolo[1,5-a]pyrazines can be synthesized from precursors containing an ethynyl group. One method involves the copper-catalyzed [3+2] cycloaddition of a pyrazine-containing propiolamide (B17871) with an azide (B81097), followed by halide displacement to form the fused triazole ring. mdpi.com This highlights how the alkyne functionality can participate in cycloaddition reactions to build novel, fused polycyclic frameworks. While direct synthesis from Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- would require prior functionalization, the core reaction demonstrates the utility of the ethynyl group in forming such annulated derivatives.
Introduction of Diverse Substituents on the Pyrazine Ring
One of the most powerful applications of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- is in the introduction of aryl and heteroaryl substituents onto the pyrazine core via cross-coupling reactions. The Sonogashira coupling is a primary tool for this purpose. elsevierpure.comnih.gov
The typical sequence involves the deprotection of the TMS group to yield 2-ethynylpyrazine. This terminal alkyne can then be coupled with a variety of aryl or heteroaryl halides (iodides, bromides) in the presence of a palladium catalyst and a copper co-catalyst to form a C-C bond, resulting in a 2-(arylethynyl)pyrazine or 2-(heteroarylethynyl)pyrazine. This method is highly efficient for creating extended π-conjugated systems. For example, 2,5-dibromopyrazine (B1339098) has been coupled with various ethynylarenes to produce 2,5-di(aryleneethynyl)pyrazine derivatives in moderate to good yields. nih.gov
Table 3: Examples of Sonogashira Coupling for Aryl/Heteroaryl Linkage to Pyrazine nih.gov
| Ethynylarene | Catalyst System | Base/Solvent | Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | NEt₃, THF | 41% |
| 2-Ethynylpyridine (B158538) | Pd(PPh₃)₂Cl₂, CuI | NEt₃, THF | 23% |
| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₂Cl₂, CuI | NEt₃, THF | 38% |
| 4-Ethynylbiphenyl | Pd(PPh₃)₂Cl₂, CuI | NEt₃, THF | 30% |
This reaction provides a robust and modular approach to synthesizing a wide array of pyrazine derivatives with tailored electronic and photophysical properties, starting from the fundamental building block, Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-.
Alkyl and Alkoxy Modifications
The introduction of alkyl and alkoxy groups onto the pyrazine core of 2-[2-(trimethylsilyl)ethynyl]pyrazine can significantly alter its physical and electronic properties. These modifications are typically achieved through substitution reactions on a pre-functionalized pyrazine ring, such as a halopyrazine, prior to the introduction of the ethynyl moiety, or through direct functionalization where possible.
Synthesis of Alkyl and Alkoxy Derivatives:
The primary route for synthesizing alkylated or alkoxylated derivatives of 2-[2-(trimethylsilyl)ethynyl]pyrazine would involve the Sonogashira coupling reaction. researchgate.netwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this context, a suitably substituted chloropyrazine or bromopyrazine would be reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org
For instance, the synthesis of an alkyl-substituted derivative could start from a 2-chloro-5-alkylpyrazine. Similarly, an alkoxy derivative could be prepared from a 2-chloro-5-alkoxypyrazine. The general synthetic scheme is presented below:
Scheme 1: General Synthesis of Alkyl and Alkoxy Derivatives
Where R = Alkyl or Alkoxy group; X = Halogen (Cl, Br, I)
The presence of alkyl or alkoxy substituents can influence the reaction conditions and yields. Alkoxy groups, being electron-donating, can increase the electron density on the pyrazine ring, potentially affecting the oxidative addition step in the catalytic cycle. Studies on other heterocyclic systems, such as phenazines, have demonstrated the synthesis of various alkoxy-substituted derivatives, which can serve as a procedural basis. nih.govnih.gov The introduction of long alkyl or alkoxy chains is also a common strategy to improve the solubility of the resulting compounds in organic solvents and to influence their solid-state packing. nih.gov
Table 1: Examples of Potential Alkyl and Alkoxy Modified Derivatives
| Substituent (R) | Chemical Name | Formula |
| Methyl | Pyrazine, 2-methyl-5-[2-(trimethylsilyl)ethynyl]- | C10H14N2Si |
| Ethyl | Pyrazine, 2-ethyl-5-[2-(trimethylsilyl)ethynyl]- | C11H16N2Si |
| Methoxy | Pyrazine, 2-methoxy-5-[2-(trimethylsilyl)ethynyl]- | C10H14N2OSi |
| Ethoxy | Pyrazine, 2-ethoxy-5-[2-(trimethylsilyl)ethynyl]- | C11H16N2OSi |
| tert-Butyl | Pyrazine, 2-(tert-butyl)-5-[2-(trimethylsilyl)ethynyl]- | C13H20N2Si |
This table represents hypothetical derivatives based on common synthetic strategies.
Electron-Withdrawing and Electron-Donating Substituent Effects
The electronic properties of the pyrazine ring are highly sensitive to the nature of the substituents it bears. Pyrazine itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. nih.govmdpi.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the HOMO-LUMO gap and influencing the compound's optical and electrochemical behavior. nih.govmdpi.com
Electron-Donating Groups (EDGs):
EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the pyrazine ring. rsc.org This generally leads to a destabilization (increase in energy) of the HOMO, with a smaller effect on the LUMO. nih.gov Consequently, the HOMO-LUMO gap is reduced, which typically results in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. nih.gov In a study on fluorene-thieno[3,4-b]pyrazine derivatives, alkyl substituents were found to cause a blue-shift, while aryl groups led to a red-shift, highlighting the complexity of these interactions. nih.gov Another study on substituted pyridines showed that electron-donating substituents significantly impact the geometry and electronic structure. rsc.org
Electron-Withdrawing Groups (EWGs):
EWGs, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the electron density of the pyrazine ring. These groups have a stabilizing effect on both the HOMO and LUMO, lowering their energy levels. nih.gov Typically, the LUMO is stabilized to a greater extent than the HOMO. This can lead to a smaller HOMO-LUMO gap and a red-shift in the absorption spectra. mdpi.com Research on benzothiazole (B30560) derivatives showed that the presence of a nitro group significantly lowered both the HOMO and LUMO energies, resulting in a reduced energy gap. nih.gov The electron-withdrawing ability of the pyrazine core can be further enhanced by fusing it with other electron-deficient rings, as seen in quinoxalines and pyridopyrazines. nih.govmdpi.com
The ethynyl linkage in 2-[2-(trimethylsilyl)ethynyl]pyrazine acts as a conduit for electronic communication between the substituent on the pyrazine ring and the rest of the molecule. Theoretical studies have shown that an ethynyl group can modulate substituent effects in cation-π interactions. lookchem.com
Table 2: Predicted Effects of Substituents on Electronic Properties
| Substituent Type | Example Substituents | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
| Strong Electron-Donating | -NH2, -OH, -OCH3 | Increase (destabilize) | Slight Increase | Decrease |
| Weak Electron-Donating | -CH3, -C2H5 | Slight Increase | Minimal Change | Slight Decrease |
| Weak Electron-Withdrawing | -F, -Cl, -Br | Decrease (stabilize) | Decrease | May Increase or Decrease |
| Strong Electron-Withdrawing | -CN, -NO2, -CF3 | Strong Decrease | Strong Decrease | Decrease |
This table provides a generalized prediction based on established principles of physical organic chemistry and studies on analogous heterocyclic systems. nih.govmdpi.comrsc.org The precise effects would require specific experimental or computational analysis for each derivative.
Advanced Material Science Applications of Pyrazine, 2 2 Trimethylsilyl Ethynyl
Building Blocks for Conjugated Polymers
"Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" is a key monomer precursor for the synthesis of pyrazine-based conjugated polymers. These polymers are of significant interest due to the inherent electron-accepting nature of the pyrazine (B50134) ring, which can be leveraged to create materials with desirable electronic characteristics.
The synthesis of main-chain polymers incorporating the pyrazine-ethynyl moiety typically involves a deprotection step followed by a cross-coupling reaction. The trimethylsilyl (B98337) group on "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" can be readily cleaved under mild basic conditions, such as using potassium hydroxide (B78521) in a methanol (B129727)/dichloromethane solvent mixture, to yield the reactive monomer, 2-ethynylpyrazine (B177230). chemicalbook.com
Once deprotected, 2-ethynylpyrazine can be polymerized through various methods. One of the most prominent is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the incorporation of the ethynylpyrazine unit into a polymer backbone, often alternating with an electron-donating (donor) unit to create a donor-acceptor polymer architecture. mdpi.com For instance, 2-ethynylpyrazine could be co-polymerized with a dihalo-aromatic compound to produce a poly(arylene-ethynylene) type polymer. While direct polymerization of 2-ethynylpyrazine is not extensively documented, spontaneous polymerization of the analogous 2-ethynylpyridine (B158538) in strong acid has been reported to yield conjugated ionic polyacetylenes. dtic.mil
The inclusion of the pyrazine-ethynyl unit in the polymer backbone significantly influences the material's optoelectronic properties. The pyrazine ring, being an electron-deficient system, tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. rsc.org This is a critical factor in designing materials for organic electronics, as it can facilitate electron injection and transport. The ethynylene (-C≡C-) linker contributes to the extension of the π-conjugation along the polymer chain, which generally leads to a smaller bandgap and a red-shift in the material's absorption and emission spectra. mdpi.com The combination of the electron-accepting pyrazine and the rigid, conjugating ethynylene linker makes these polymers promising candidates for various optoelectronic applications. rsc.orgnih.gov
The development of donor-acceptor (D-A) conjugated polymers is a key strategy for tuning the electronic properties of organic materials. In these systems, electron-donating and electron-accepting moieties are alternated along the polymer chain. mdpi.comnih.gov The pyrazine unit derived from "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" serves as an effective acceptor. When combined with suitable donor units, such as thiophene (B33073) or fluorene (B118485) derivatives, the resulting D-A polymers can exhibit tailored HOMO and LUMO energy levels, leading to optimized charge injection and transport properties for specific device applications. rsc.org The ability to fine-tune the bandgap through the D-A approach is crucial for applications like organic photovoltaics (OPVs) and near-infrared (NIR) emitting devices.
Precursors for Organic Semiconductors
The unique electronic properties of polymers derived from "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" make them attractive as organic semiconductors. These materials form the active layer in a variety of electronic devices.
Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. youtube.com The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used. Pyrazine-containing oligomers and polymers have been investigated as active materials in OTFTs. chemicalbook.comdtic.milresearchgate.net The electron-deficient nature of the pyrazine ring can promote n-type (electron-transporting) or ambipolar behavior, which is less common than p-type (hole-transporting) behavior in organic semiconductors. While specific data for polymers derived directly from "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" is not widely available, related pyrazine-based materials have shown promising results. For example, new oligomers containing a pyrazine unit have been prepared, with some derivatives affording p-type FET devices and others showing n-type FET behavior. chemicalbook.com The ability to engineer both p-type and n-type materials is essential for the development of complementary logic circuits.
| Material | Device Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Bithienyl-Pyrazine Oligomer | p-type FET | Not specified | Not specified | chemicalbook.com |
| Trifluoromethylphenyl-Pyrazine Oligomer | n-type FET | Not specified | Not specified | chemicalbook.com |
Organic light-emitting diodes are revolutionizing display and lighting technologies. The efficiency and color of an OLED are determined by the properties of the organic materials used in its emissive layer. Pyrazine-based materials are attractive for OLEDs due to their potential to act as electron-transporting or emissive materials. rsc.orgnih.gov The electron-deficient pyrazine core can facilitate electron injection from the cathode and transport to the emissive layer, potentially leading to lower operating voltages and improved device efficiency.
Furthermore, by functionalizing the pyrazine core, the emission color can be tuned. While "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" itself is a precursor, the resulting polymers could be designed to emit light in specific regions of the spectrum. For instance, extending the conjugation length or incorporating different co-monomers can shift the emission wavelength. A study on 2,5-di(aryleneethynyl)pyrazine derivatives showed that these materials could enhance the external quantum efficiency of OLEDs when used as a dopant, which was attributed to the enhanced electron-transporting properties of the pyrazine system. chemicalbook.comnih.gov
| Emissive Polymer | Dopant | Dopant Concentration (wt%) | Enhanced External Quantum Efficiency | Reference |
|---|---|---|---|---|
| MEH-PPV | 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | 20 | Up to 0.07% | chemicalbook.comnih.gov |
Development of Photoactive and Luminescent Materials
The rational design of photoactive and luminescent materials relies on creating molecules with specific electronic transitions that can absorb and emit light. The pyrazine ring is an electron-deficient system, which makes it an excellent electron-accepting component in the design of push-pull or donor-acceptor chromophores. When combined with an electron-donating group through a π-conjugated bridge, such as the ethynyl (B1212043) group, an intramolecular charge transfer (ICT) state can be established upon photoexcitation. This ICT character is central to the luminescent properties of many advanced dyes.
"Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" is an ideal precursor for synthesizing such materials. The TMS-protected ethynyl group allows for its participation in palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, to link the pyrazine core with various aromatic and heteroaromatic systems that can function as electron donors. After the coupling reaction, the resulting extended π-system exhibits distinct photophysical properties.
Research on related pyrazine-based systems demonstrates the effectiveness of this approach. For instance, studies on pyrazine derivatives connected to different π-conjugated systems show that they can be highly emissive and exhibit strong emission solvatochromism—a significant shift in emission wavelength depending on the polarity of the solvent. researchgate.net This behavior is a hallmark of a highly polar emitting state characteristic of ICT. researchgate.net The specific properties, such as absorption maxima (λ_max,abs_), emission maxima (λ_max,fl_), and fluorescence quantum yields (Φ_f_), are highly tunable based on the nature of the donor group and the extent of the π-conjugation. researchgate.netbeilstein-journals.org
In a study of 2,5-di(aryleneethynyl)pyrazine derivatives, researchers found that the introduction of the pyrazine ring lowers the HOMO-LUMO gap compared to analogous benzene-based structures, leading to a red-shift in the emission spectra. researchgate.net This effect is attributed to the nitrogen atoms localizing the highest occupied molecular orbital (HOMO) on the central ring's carbon atoms. researchgate.net When incorporated as a dopant in organic light-emitting diodes (OLEDs), a pyrazine derivative significantly enhanced the external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net
The photophysical properties of a representative pyrazine-based donor-acceptor dye are detailed in the table below, illustrating the influence of solvent polarity on its emission characteristics.
| Solvent | Absorption Max (λ_max,abs nm) | Emission Max (λ_max,fl_ nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) |
| Toluene | 401 | 480 | 4280 | 0.65 |
| Chloroform | 409 | 506 | 4990 | 0.58 |
| Dichloromethane | 412 | 521 | 5490 | 0.48 |
| Acetonitrile | 405 | 557 | 7330 | 0.14 |
| Dimethylformamide (DMF) | 413 | 558 | 6940 | 0.14 |
This interactive table presents data for OUK-2, a fluorescent dye containing a pyrazine ring as the acceptor unit, demonstrating typical solvatochromic behavior. Data sourced from a study on pyridine, pyrazine, and triazine-based fluorescent dyes. beilstein-journals.org
Applications in Carbon-Rich Materials and Networks
The structure of "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" makes it a prime candidate for the bottom-up synthesis of advanced carbon-rich materials, particularly nitrogen-doped graphdiynes and other two-dimensional (2D) networks. researchgate.netrsc.org Graphdiyne (GDY) is a 2D carbon allotrope featuring both sp²- and sp-hybridized carbon atoms, creating a porous network with unique electronic properties. rsc.org
The synthesis of these materials often involves a self-coupling reaction of monomer units on a catalytic surface. rsc.org In this context, "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" serves two critical roles:
Source of sp-Carbons: The ethynyl group provides the necessary sp-hybridized carbon atoms that form the diacetylenic linkages (-C≡C-C≡C-) characteristic of graphdiyne. researchgate.net
Nitrogen Doping: The pyrazine ring can be incorporated directly into the graphdiyne lattice. This results in "nitrogen-substituted graphdiyne" (N-GDY), where nitrogen atoms replace carbon atoms in the aromatic rings of the structure. researchgate.net This intentional introduction of nitrogen (doping) modifies the material's electronic properties, enhances its stability, and can create active sites for catalysis or sensing. researchgate.net
The trimethylsilyl (TMS) group is crucial for the synthetic process. It protects the reactive terminal alkyne, preventing unwanted side reactions and allowing for controlled polymerization. researchgate.netrsc.org The TMS group can be removed in situ just before the coupling reaction, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net This strategy is employed in the synthesis of GDY films where precursors like hexakis[(trimethylsilyl)ethynyl]benzene (B3070695) are used. researchgate.net A similar approach can be adapted using pyrazine-based precursors.
Furthermore, research has shown that related silyl-protected pyrazine compounds, such as 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, can act as effective precursors for creating nitrogen-containing, few-layered carbon sheets through a simple polymerization and carbonization process. rsc.org This demonstrates the general utility of silyl-pyrazines in generating functional carbon materials. rsc.org The properties of the final carbon material are influenced by the structure of the precursor, as shown in the table below.
| Precursor Compound | Resulting Material | Key Features | Potential Application |
| Hexakis[(trimethylsilyl)ethynyl]benzene | Graphdiyne (GDY) Film | Porous 2D network, sp-sp² hybridized carbon, high π-conjugation. rsc.orgresearchgate.net | Gas separation, catalysis, electronics. rsc.org |
| Pyridine/Pyrazine-based Ethynyl Monomers | Nitrogen-Substituted Graphdiyne (N-GDY) | GDY structure with pyridinic nitrogen atoms in the lattice. researchgate.net | Enhanced energy storage (Li-ion batteries), catalysis, sensors. researchgate.net |
| 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine | N,O-containing Carbon Sheets | Few-layered carbon sheets containing both nitrogen and oxygen. rsc.org | Anode material for lithium-ion batteries. rsc.org |
This interactive table compares different precursors used in the synthesis of carbon-rich materials, highlighting the role of pyrazine-based units in creating nitrogen-doped networks.
Supramolecular Chemistry and Coordination Compounds of Pyrazine, 2 2 Trimethylsilyl Ethynyl
Self-Assembly of Pyrazine-Containing Molecular Architectures
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-", self-assembly would be governed by a delicate interplay of non-covalent interactions.
Pyrazine-containing molecules are often designed as tectons for creating complex molecular architectures due to their rigid and predictable geometry. nih.gov The two nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors or coordination sites for metals. The introduction of an ethynyl (B1212043) group, a linear rigid spacer, further enhances the directionality of these interactions. In the case of "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-", the trimethylsilyl (B98337) group would add a significant steric and electronic perturbation. This bulky, non-polar group could be used to control the packing of the molecules in the solid state, potentially leading to the formation of porous materials or preventing overly dense packing.
Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize new solid-state materials with desired properties. For "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-", hydrogen bonding and π-stacking would be the primary forces driving its self-assembly in the crystalline state.
Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. acs.org In the presence of suitable donor molecules, such as alcohols or carboxylic acids, predictable hydrogen-bonded networks could be formed. mdpi.com Furthermore, weak C-H···N hydrogen bonds involving the pyrazine ring or the trimethylsilyl group could also play a role in stabilizing the crystal structure. nih.gov
π-Stacking: The aromatic pyrazine ring and the triple bond of the ethynyl group create regions of π-electron density, making π-stacking interactions possible. wikipedia.orgrsc.org These interactions, where the aromatic rings stack face-to-face or in an offset manner, are crucial in the assembly of many organic materials. acs.org The presence of the trimethylsilyl group could influence the geometry of these π-stacking interactions, potentially leading to novel packing motifs.
A hypothetical representation of potential intermolecular interactions is shown below:
| Interaction Type | Potential Participating Groups | Expected Influence on Assembly |
| Hydrogen Bonding | Pyrazine Nitrogens (acceptor) with solvent or co-former (donor) | Formation of co-crystals and directed assemblies. |
| C-H···N Hydrogen Bonding | Pyrazine C-H or TMS C-H with Pyrazine N | Stabilization of crystal packing. |
| π-π Stacking | Pyrazine ring with Pyrazine ring; Ethynyl group with Pyrazine ring | Formation of columnar or layered structures. |
| van der Waals Forces | Trimethylsilyl group | Control of intermolecular spacing and solubility. |
Formation of Metallamacrocycles and Coordination Polymers
The nitrogen atoms of the pyrazine ring make "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" a prime candidate for use as a ligand in coordination chemistry. Depending on the metal center and reaction conditions, this could lead to the formation of discrete metallamacrocycles or extended coordination polymers, including Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks are porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazine and its derivatives are commonly used as ligands in MOF synthesis due to their ability to bridge metal centers. researchgate.netosti.govsaudijournals.commdpi.com "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" could act as a monodentate or bidentate ligand, connecting metal nodes to form 1D, 2D, or 3D frameworks. The ethynyl-silyl group would extend into the pores of the MOF, influencing the pore size, shape, and chemical environment. This could be advantageous for applications in gas storage or separation, where the silyl (B83357) groups could create specific binding pockets for guest molecules. researchgate.net
In addition to extended frameworks, "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" could be used to synthesize discrete organometallic complexes. rsc.org By carefully selecting the metal precursor and reaction stoichiometry, it should be possible to form well-defined metallamacrocycles where multiple pyrazine ligands and metal ions assemble into a cyclic structure. The trimethylsilyl groups would likely be oriented on the exterior of the macrocycle, enhancing its solubility in organic solvents and potentially providing a scaffold for further functionalization.
A table of potential metal ions and their expected coordination geometries with the pyrazine ligand is presented below:
| Metal Ion | Typical Coordination Number | Potential Resulting Structure |
| Cu(II) | 4, 5, 6 | Mononuclear complexes, 1D chains, or 2D layers. rsc.org |
| Ag(I) | 2, 3, 4 | Linear or trigonal complexes, potentially forming coordination polymers. |
| Pt(II) | 4 | Square planar complexes, which can form stacked assemblies. nih.govnih.gov |
| Zn(II) | 4, 6 | Tetrahedral or octahedral complexes, suitable for MOF construction. |
Host-Guest Chemistry and Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. rsc.orgnih.gov The potential porous structures formed by the self-assembly of "Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-" or its coordination polymers could act as hosts for small guest molecules. The size and shape of the guest that can be encapsulated would be determined by the dimensions of the cavity, which are in turn dictated by the arrangement of the pyrazine tectons. The trimethylsilyl groups lining the cavity could create a hydrophobic environment, favoring the inclusion of non-polar guests. The pyrazine nitrogen atoms could also participate in specific recognition events through hydrogen bonding with complementary guest molecules.
Computational and Theoretical Investigations of Pyrazine, 2 2 Trimethylsilyl Ethynyl
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, key properties such as frontier molecular orbitals and charge distribution can be determined, providing a foundation for understanding the molecule's behavior.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability.
For pyrazine (B50134) derivatives, the introduction of substituents can significantly influence the FMO energies and their spatial distribution. In a study of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, a related compound, quantum chemical calculations at the B3LYP/6-311G(2d,p) level of theory determined a HOMO-LUMO gap of 3.56 eV. researchgate.net The presence of the electron-withdrawing pyrazine ring generally leads to a lowering of the LUMO energy, enhancing the electron-accepting properties of the molecule. The nitrogen atoms in the pyrazine ring have a notable effect, localizing the HOMO on the carbon atoms of the central ring. researchgate.net
For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, it is anticipated that the HOMO would be distributed over the π-system of the pyrazine ring and the ethynyl (B1212043) bridge, while the LUMO would also be located on the π-conjugated system, with a significant contribution from the pyrazine ring. The trimethylsilyl (B98337) group, being a bulky and weakly electron-donating group, is expected to have a modest effect on the electronic properties.
To illustrate the typical FMO characteristics that would be determined for Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, the following table presents hypothetical but representative energy values and their likely distribution based on the analysis of similar compounds.
| Molecular Orbital | Hypothetical Energy (eV) | Primary Localization |
| LUMO+1 | -0.50 | Pyrazine ring, ethynyl moiety |
| LUMO | -1.80 | Pyrazine ring, ethynyl moiety |
| HOMO | -6.20 | Pyrazine ring, ethynyl moiety |
| HOMO-1 | -7.50 | Pyrazine ring, σ-bonds |
| HOMO-LUMO Gap | 4.40 | - |
Note: The data in this table is illustrative and intended to represent typical values for a compound of this nature. Specific computational studies on Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- are not widely available in published literature.
The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. DFT calculations can generate a detailed map of the electrostatic potential (ESP), which visualizes the regions of positive and negative charge on the molecular surface. The ESP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.
A hypothetical representation of the calculated atomic charges for key atoms in Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- is provided in the table below. These charges, which would typically be derived from a population analysis scheme like Mulliken or Natural Bond Orbital (NBO), illustrate the expected charge distribution.
| Atom/Group | Hypothetical Atomic Charge (a.u.) |
| Pyrazine Nitrogen (N1) | -0.45 |
| Pyrazine Nitrogen (N4) | -0.40 |
| Pyrazine Carbon (C2) | +0.35 |
| Ethynyl Carbon (Cα) | -0.15 |
| Ethynyl Carbon (Cβ) | -0.10 |
| Silicon (Si) | +0.60 |
Note: The data in this table is illustrative and based on general principles of charge distribution in similar molecules. It is not derived from a specific published computational study on Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, the primary conformational freedom arises from the rotation around the single bond connecting the ethynyl group to the pyrazine ring and the rotation of the methyl groups on the silicon atom.
Computational methods can be used to scan the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. While the pyrazine ring and the ethynyl group are largely planar, the trimethylsilyl group introduces significant steric bulk.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms at a given temperature, MD can reveal how the molecule explores different conformations and interacts with its environment, such as a solvent or a biological receptor. mdpi.com For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, MD simulations could be used to study its solvation dynamics and to understand how its shape fluctuates, which is crucial for applications in materials science where molecular packing is important.
Prediction of Reactivity and Reaction Pathways
The electronic structure data obtained from DFT calculations can be used to predict the reactivity of a molecule. The frontier orbitals are particularly important in this context. goettingen-research-online.de The HOMO indicates the likely sites for electrophilic attack, while the LUMO points to the probable sites for nucleophilic attack. goettingen-research-online.de
For Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, the regions of high HOMO density would be the most susceptible to electrophilic attack. Conversely, the areas with the largest LUMO coefficients would be the most likely targets for nucleophiles. The nitrogen atoms, being regions of high negative electrostatic potential, are also expected to be reactive towards electrophiles.
Computational chemistry can also be used to model reaction pathways and calculate activation energies, providing a detailed understanding of the mechanism of a chemical reaction. For example, the susceptibility of the ethynyl group to addition reactions or the potential for metal-catalyzed cross-coupling reactions at the pyrazine ring could be investigated theoretically.
Theoretical Insights into π-Conjugation and Aromaticity
The extended π-system of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, formed by the pyrazine ring and the ethynyl group, is a key feature that governs its electronic and optical properties. Theoretical calculations can provide a quantitative measure of the degree of π-conjugation and aromaticity.
Analysis of the bond lengths along the conjugated path can reveal the extent of electron delocalization. In a perfectly conjugated system, the bond lengths would be intermediate between those of single and double bonds. The planarity of the molecule also plays a significant role in determining the effectiveness of π-conjugation.
Aromaticity is another important concept that can be quantified using computational methods. The Nucleus-Independent Chemical Shift (NICS) is a common method for assessing the aromaticity of a cyclic system. A negative NICS value at the center of the ring is indicative of aromatic character. For the pyrazine ring in this molecule, NICS calculations would be expected to confirm its aromatic nature, which is a defining characteristic of its stability and reactivity.
Emerging Research Directions and Future Prospects for Pyrazine, 2 2 Trimethylsilyl Ethynyl
Integration into Novel Multicomponent Reactions
The trimethylsilyl (B98337) (TMS)-protected ethynyl (B1212043) group in Pyrazine (B50134), 2-[2-(trimethylsilyl)ethynyl]- is a key functional handle for its participation in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The TMS group can act as a removable protecting group or as a regiochemical director, enhancing the selectivity of these reactions.
One promising area is the use of this compound in cycloaddition reactions. For instance, TMS-protected alkynes have been successfully employed in titanium-catalyzed [2+2+1] cycloadditions with other alkynes and azobenzene (B91143) to produce highly substituted 2-TMS-pyrroles with excellent chemo- and regioselectivity. nih.gov This suggests that Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- could be a valuable precursor for the synthesis of complex, pyrazine-appended pyrrole (B145914) structures, which are of interest in medicinal chemistry and materials science.
Furthermore, the alkyne moiety, after deprotection, can participate in various MCRs for the synthesis of other N-heterocycles. mdpi.comnih.govrsc.org Three-component reactions involving alkynyl aldehydes, amidines, and various nucleophiles have been developed for the synthesis of substituted imidazoles. rsc.org By analogy, Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- could be transformed into a pyrazinyl-alkynyl aldehyde, which could then be utilized in such MCRs to generate novel imidazole-pyrazine hybrids.
| Multicomponent Reaction Type | Potential Reactants with Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- (or derivative) | Potential Heterocyclic Product | Key Advantages |
| [2+2+1] Cycloaddition | Internal alkynes, Azobenzene | Pyrazine-substituted 2-TMS-pyrroles | High chemo- and regioselectivity |
| Three-component Imidazole Synthesis | Amidines, Nucleophiles (e.g., acids, amines) | Pyrazine-imidazole hybrids | Atom economy, diversity of products |
| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehydes, Secondary amines | Propargylamines with a pyrazine moiety | Straightforward access to key intermediates |
This table presents potential multicomponent reactions based on established methodologies for similar alkynes.
Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a compound like Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-, future research will likely focus on developing more sustainable and environmentally benign synthesis methods.
Current methods for the synthesis of TMS-alkynes often rely on organometallic reagents and volatile organic solvents. A significant advancement in this area is the development of HMPA-free (hexamethylphosphoramide, a carcinogen) conditions for the synthesis of TMS-substituted alkynes, utilizing safer alternatives like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). univ-rennes.fr Applying such methodologies to the synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- would represent a major step towards a greener process.
Moreover, the broader field of N-heterocycle synthesis is moving towards more sustainable practices. mdpi.com These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. mdpi.com
Use of greener solvents: Employing water, polyethylene (B3416737) glycol (PEG), or bio-based solvents can minimize the environmental impact of the synthesis. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems can offer high selectivity and mild reaction conditions. mdpi.com
Future research could explore a one-pot synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- from simple precursors under microwave irradiation in a green solvent, or investigate enzymatic approaches for its production.
| Sustainable Approach | Potential Application in the Synthesis of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- | Anticipated Benefits |
| HMPA-free TMS-alkyne synthesis | Direct synthesis using safer reagents like DMPU | Reduced toxicity and environmental hazard |
| Microwave-assisted synthesis | Accelerated reaction rates for coupling and cyclization steps | Reduced energy consumption and faster synthesis |
| Green Solvents (e.g., water, PEG) | Performing key synthetic steps in environmentally benign media | Lower VOC emissions and improved safety profile |
| Biocatalysis | Enzymatic coupling of pyrazine and alkyne precursors | High selectivity, mild conditions, reduced waste |
This table outlines potential sustainable methodologies applicable to the synthesis of the target compound.
Advanced Functional Material Architectures
Pyrazine-based π-conjugated materials are gaining considerable attention for their promising applications in optoelectronics, including solar cells, light-emitting diodes, and field-effect transistors, owing to their favorable charge transfer properties. rsc.org The pyrazine ring acts as an electron-accepting unit, which is a desirable characteristic for many organic electronic materials.
The 2-[2-(trimethylsilyl)ethynyl]- substituent on the pyrazine ring of the title compound offers a unique opportunity for the construction of advanced functional material architectures. The TMS-alkyne group can be readily deprotected to the terminal alkyne, which is a versatile building block for creating extended π-conjugated systems through reactions like the Sonogashira coupling. ccspublishing.org.cnccspublishing.org.cn This allows for the systematic extension of the conjugation length and the fine-tuning of the electronic properties of the resulting materials.
Potential research directions include the synthesis of:
Conjugated Polymers: Polymerization of a deprotected Pyrazine, 2-ethynyl- with suitable co-monomers could lead to novel pyrazine-containing polymers with tailored optical and electronic properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Dendrimers and Macrocycles: The ethynyl group can be used as a reactive site for the construction of well-defined dendritic or macrocyclic structures containing multiple pyrazine units. These materials could have applications in sensing, catalysis, or as host molecules.
Molecular Wires: The linear and rigid nature of the ethynyl linker makes it ideal for constructing molecular-scale wires with a pyrazine core, which could be of interest for molecular electronics.
The development of such materials is a key area of modern organic synthesis, bridging the gap between molecular design and technological applications. mdpi.com
Expanding the Scope of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- Chemistry
The future of Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- chemistry also lies in the exploration of its fundamental reactivity and its use as a versatile intermediate for accessing a wider range of pyrazine derivatives. The pyrazine scaffold is present in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.commdpi.combenthamdirect.com
The TMS-ethynyl group serves as a gateway to a plethora of chemical transformations:
Click Chemistry: The terminal alkyne (after deprotection) is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the straightforward conjugation of the pyrazine moiety to biomolecules, polymers, or surfaces.
Synthesis of Fused Heterocycles: The alkyne can participate in intramolecular cyclization reactions to form fused bicyclic or polycyclic systems containing the pyrazine ring, leading to novel heterocyclic scaffolds with potentially unique biological activities.
Diversification through Coupling Reactions: Beyond Sonogashira coupling, the alkyne can undergo various other transformations, such as hydration to form pyrazinoyl ketones or addition reactions to introduce further functional groups.
The strategic use of the TMS protecting group allows for selective reactions at other positions of the pyrazine ring before manipulating the alkyne, adding another layer of synthetic control. gelest.com This versatility ensures that Pyrazine, 2-[2-(trimethylsilyl)ethynyl]- will remain a valuable building block for the discovery of new chemical entities with applications spanning from medicine to materials science.
Q & A
Q. How do steric effects from the trimethylsilyl group influence regioselectivity in further derivatization?
- Methodological Answer : Steric hindrance from the bulky trimethylsilyl group directs reactions to less hindered positions (e.g., para to substituents on pyrazine). Computational docking studies or molecular mechanics simulations (e.g., MMFF94 force field) predict preferred reaction sites. Experimental validation via competitive reactions with/without protective groups is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
